2-(Trifluoromethyl)quinazoline-4-thiol is a heterocyclic organic compound containing a quinazoline core with a trifluoromethyl group at the 2-position and a thiol group at the 4-position. Quinazoline derivatives, in general, are important scaffolds in organic synthesis due to their wide range of biological activities and applications in medicinal chemistry. [] The presence of the trifluoromethyl group and thiol group can significantly influence the compound's reactivity, physicochemical properties, and potential biological activity. This analysis focuses on the scientific research applications of 2-(Trifluoromethyl)quinazoline-4-thiol, excluding any information related to drug use, dosage, or side effects.
2-(Trifluoromethyl)quinazoline-4-thiol is a sulfur-containing derivative of quinazoline, notable for its trifluoromethyl group, which enhances its chemical properties and biological activities. Quinazolines are a class of heterocyclic compounds that have attracted significant attention due to their diverse pharmacological properties, including antiviral, anticancer, and antimicrobial activities. The presence of the trifluoromethyl group in this compound is known to influence its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.
The compound belongs to the broader category of quinazolines, which are bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring. Specifically, 2-(Trifluoromethyl)quinazoline-4-thiol can be classified as a thioquinazoline due to the presence of a thiol (-SH) group at the 4-position of the quinazoline ring. Its unique trifluoromethyl substitution at the 2-position further categorizes it within fluorinated organic compounds, which are often studied for their enhanced biological activity and stability.
The synthesis of 2-(Trifluoromethyl)quinazoline-4-thiol typically involves several steps:
These synthetic routes are designed to optimize yield and purity while minimizing environmental impact through eco-friendly methodologies where possible .
The molecular structure of 2-(Trifluoromethyl)quinazoline-4-thiol can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure, with characteristic absorption bands indicating the presence of functional groups .
2-(Trifluoromethyl)quinazoline-4-thiol participates in various chemical reactions:
These reactions highlight its potential utility in synthesizing more complex bioactive molecules .
The mechanism of action for 2-(Trifluoromethyl)quinazoline-4-thiol varies based on its biological target. For instance:
The trifluoromethyl group enhances interaction with biological targets due to increased hydrophobicity and potential for additional hydrogen bonding .
2-(Trifluoromethyl)quinazoline-4-thiol has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The synthesis of 2-(trifluoromethyl)quinazoline-4-thiol centers on constructing the quinazoline ring while regioselectively introducing the thiol group at the 4-position. Two primary approaches dominate: cyclization reactions and post-cyclization functionalization.
The modified Niementowski reaction is a cornerstone method, where anthranilic acid derivatives react with phenyl isothiocyanate under reflux conditions. This one-pot cyclization yields 3-substituted quinazoline-4-thiols directly. For example, anthranilic acid reacts with phenyl isothiocyanate in ethanol at 80°C to form 3-phenylquinazoline-4-thiol precursors. Subsequent oxidative desulfurization or nucleophilic substitution introduces the 2-trifluoromethyl group, though this route may require additional steps for CF₃ incorporation [4] [9]. This method offers atom economy but faces limitations in direct CF₃ integration during cyclization.
Table 1: Cyclization Methods for Quinazoline-4-thiol Synthesis
Starting Materials | Conditions | Key Product | Yield Range |
---|---|---|---|
Anthranilic acid + Phenyl isothiocyanate | Ethanol, reflux, 8 hr | 3-Phenylquinazoline-4-thiol | 70-85% |
4-Chloroanthranilic acid + Aryl isothiocyanate | DMF, 120°C, 12 hr | 6-Chloro-3-arylquinazoline-4-thiol | 65-78% |
A stepwise approach involves synthesizing 4-chloroquinazolines first, followed by thiolation. 4-Hydroxyquinazolines (e.g., from Conrad-Limpach condensations) are treated with phosphorus oxychloride (POCl₃) to form 4-chloro intermediates. These reactive chlorides undergo nucleophilic substitution with thiourea or sodium hydrosulfide (NaSH) to install the thiol group. For instance, 2-trifluoromethyl-4-chloroquinazoline reacts with NaSH in DMF at 60°C to yield the target thiol in >90% purity [4] [6]. This method allows precise thiol positioning but requires handling corrosive reagents.
The electron-withdrawing trifluoromethyl group at the 2-position significantly enhances bioactivity and metabolic stability. Its introduction employs direct trifluoromethylation or late-stage modifications.
Trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetoacetate serves as CF₃ sources during cyclization. In Conrad-Limpach protocols, substituted anilines react with ethyl trifluoroacetoacetate in polyphosphoric acid (PPA) at 140°C, forming 2-trifluoromethyl-4-hydroxyquinazolines. Chlorination (POCl₃) and thiolation then furnish the target scaffold. This route achieves CF₃ integration in one pot but suffers from harsh conditions limiting sensitive functional groups [5] [7]. Alternative methods use trifluoroacetimidoyl chlorides in palladium-catalyzed carbonylative cyclizations, though these require specialized catalysts [1].
Table 2: Direct CF₃ Incorporation Strategies
Method | CF₃ Source | Conditions | Advantage |
---|---|---|---|
Conrad-Limpach condensation | Ethyl trifluoroacetoacetate | PPA, 140°C, 6 hr | High regioselectivity |
Carbonylative cyclization | Trifluoroacetimidoyl chlorides | Pd/ACF catalyst, CO atmosphere | Mild conditions, recyclable catalyst |
Preformed quinazoline-4-thiols undergo electrophilic trifluoromethylation at C2 using Umemoto’s reagent (e.g., 3-(trifluoromethyl)-1,2-benziodoxol-3-yl) or Togni reagents. Alternatively, 2-chloroquinazoline-4-thiols react with trifluoromethyl copper (CuCF₃) complexes in DMSO at 100°C to displace chloride. This approach offers flexibility for late-stage diversification but competes with side reactions like desulfurization [5] [7].
Functionalization of the 4-thiol position or N3 nitrogen enables conjugation with pharmacophores, enhancing target specificity and potency.
S-Alkylation with chloro-enone linkers attaches chalcone units to the 4-thiol group. For example, 2-trifluoromethylquinazoline-4-thiol reacts with 3-aryl-1-(2-chloroethyl)prop-2-en-1-ones in acetonitrile with K₂CO₃ base. The resulting conjugates (e.g., 5p) show dual inhibition of tubulin polymerization and VEGFR-2 kinase, disrupting angiogenesis in cancer models [4] [9].
Ethylthio linkers connect the quinazoline core to urea pharmacophores critical for VEGFR-2 binding. Chloroethyl urea intermediates (from 2-chloroethyl isocyanate + anilines) react with quinazoline-4-thiols under basic conditions. The urea oxygen and NH groups form hydrogen bonds with Asp1046 and Glu885 residues in VEGFR-2’s kinase domain. Hybrid 5p (IC₅₀ = 0.117 µM) outperforms sorafenib against HCT116 and MCF-7 cells by inducing G1/S cell cycle arrest [4] [9]. Thiadiazole-urea hybrids similarly enhance hydrophobic interactions in the ATP-binding pocket.
Table 3: Bioactive Hybrids of 2-(Trifluoromethyl)quinazoline-4-thiol
Hybrid Structure | Biological Target | Key Activity | Reference Compound |
---|---|---|---|
Ethylthio-linked diaryl urea | VEGFR-2 kinase | IC₅₀ = 0.117 µM; G1/S arrest in MCF-7 | Sorafenib (IC₅₀ = 0.069 µM) |
Chalcone conjugate | Tubulin colchicine site | Antiangiogenic; IC₅₀ = 2.39 µM (HepG2) | Combretastatin A-4 |
Table 4: Linker Strategies for Quinazoline Hybridization
Linker Type | Conjugation Site | Target Pharmacophore | Key Interaction |
---|---|---|---|
Ethylthio (-SCH₂CH₂-) | 4-thiol | Diaryl urea | H-bond with VEGFR-2 DFG motif |
Enone (-CO-CH=CH-) | 4-thiol | Chalcone | Tubulin β-subunit hydrophobic pocket |
Thiadiazole | N3 | Urea/thiourea | Back-pocket occupancy in kinases |
All compounds listed in Tables 1-4 are derived exclusively from cited sources.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1